molecular formula C15H13ClO3 B14039140 Methyl 5-(benzyloxy)-2-chlorobenzoate

Methyl 5-(benzyloxy)-2-chlorobenzoate

Cat. No.: B14039140
M. Wt: 276.71 g/mol
InChI Key: XSGPINKATKEQCU-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzyloxy group attached to the benzene ring, along with a chlorine atom and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(benzyloxy)-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 5-(benzyloxy)-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(benzyloxy)-2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(benzyloxy)-2-chlorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(benzyloxy)-2-chlorobenzoate
  • Methyl 5-(benzyloxy)-3-chlorobenzoate
  • Methyl 5-(benzyloxy)-2-bromobenzoate

Uniqueness

Methyl 5-(benzyloxy)-2-chlorobenzoate is unique due to the specific positioning of the benzyloxy and chlorine groups on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 2-chloro-5-phenylmethoxybenzoate

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

XSGPINKATKEQCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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